REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]1=[CH:15][C:16](=O)[NH:17][C:18](=[O:19])[N:8]1[CH2:7][CH2:6]2.P(Cl)(Cl)([Cl:23])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]1=[CH:15][C:16]([Cl:23])=[N:17][C:18](=[O:19])[N:8]1[CH2:7][CH2:6]2
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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COC=1C=C2CCN3C(C2=CC1OC)=CC(NC3=O)=O
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Name
|
|
Quantity
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300 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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is heated on a steam bath for 4 hours
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Duration
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4 h
|
Type
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DISTILLATION
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Details
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The excess of phosphorus oxychloride is distilled under reduced pressure
|
Type
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ADDITION
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Details
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The residue is poured into a cold solution of sodium hydroxide
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Type
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CUSTOM
|
Details
|
A yellow solid precipitates which
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
CUSTOM
|
Details
|
The product is purified by passage through a silica gel column
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2CCN3C(C2=CC1OC)=CC(=NC3=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |